

HPLC analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

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Compound of Interest

Compound Name: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

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An Application Note on the HPLC Analysis of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid**

Introduction

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} Its purity and concentration are critical quality attributes that must be carefully controlled during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purity assessment of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid**.

Chemical and Physical Properties^{[3][4]}

Property	Value
CAS Number	162401-62-9
Molecular Formula	C12H12F2O4
Molecular Weight	258.22 g/mol
Melting Point	118-120 °C
Solubility	DMSO (Slightly), Methanol (Slightly)[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described HPLC method.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Performance
Tailing Factor (T)	≤ 2.0	1.1
Theoretical Plates (N)	≥ 2000	> 5000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for n=6 injections)	< 1.0%

Table 2: Method Validation Parameters

Parameter	Result
Linearity (R^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.5 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$< 2.0\%$

Experimental Protocols

Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV/Vis or Diode Array Detector (DAD)
Column	C18, 4.6 x 150 mm, 5 μm particle size
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Detection Wavelength	230 nm
Injection Volume	10 μL
Run Time	25 minutes

Reagent and Standard Preparation

Reagents:

- Acetonitrile (HPLC grade)
- Phosphoric acid (ACS grade)
- Water (HPLC grade)
- **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid** reference standard

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of the reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

- Prepare a series of dilutions from the stock solution using the diluent.

Sample Preparation

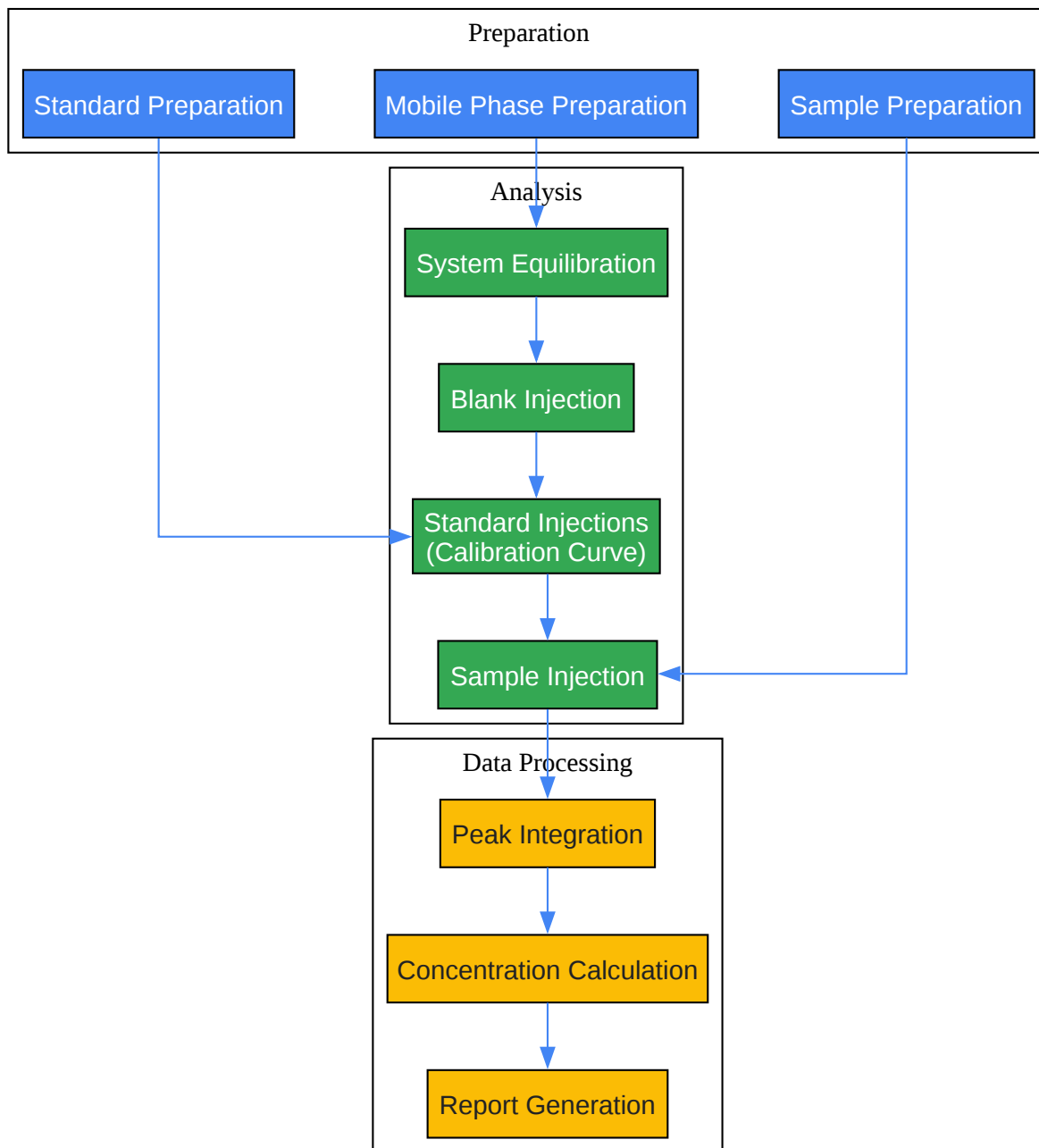
- Accurately weigh a sample containing approximately 10 mg of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid**.
- Transfer to a 10 mL volumetric flask.
- Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

- Perform a blank injection (diluent).
- Inject the working standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Integrate the peak corresponding to **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid** and calculate the concentration based on the calibration curve.

Diagrams



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Caption: HPLC analysis workflow for **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid**.

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References

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